molecular formula C8H16ClNO2 B2853782 1,4,4-Trimethylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 2241139-04-6

1,4,4-Trimethylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B2853782
CAS No.: 2241139-04-6
M. Wt: 193.67
InChI Key: RUYZGEQMZPCWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,4-Trimethylpyrrolidine-2-carboxylic acid hydrochloride is a high-purity chiral pyrrolidine derivative offered for research and development purposes. This compound serves as a valuable synthetic building block in organic and medicinal chemistry. The pyrrolidine ring, a common scaffold in pharmaceuticals, is functionalized with a carboxylic acid group and features a distinct 1,4,4-trimethyl substitution pattern, which influences its stereochemistry, lipophilicity, and steric properties . The hydrochloride salt form enhances the compound's stability and solubility, making it more suitable for various experimental conditions . As a chiral compound, it is particularly useful for the synthesis of more complex, stereospecific molecules, such as potential enzyme inhibitors or receptor ligands . Its structural features allow it to interact with biological targets, potentially modulating pathways related to neurotransmission, and the carboxylic acid group can participate in metal chelation within enzyme active sites . The synthetic value of related pyrrolidine compounds is documented in chemical research and patent literature, highlighting their relevance in developing sophisticated chemical processes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound as a key intermediate for constructing novel molecules, studying chiral synthesis, or exploring structure-activity relationships.

Properties

IUPAC Name

1,4,4-trimethylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-8(2)4-6(7(10)11)9(3)5-8;/h6H,4-5H2,1-3H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYZGEQMZPCWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C1)C)C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,4,4-Trimethylpyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound while maintaining quality and consistency.

Chemical Reactions Analysis

1,4,4-Trimethylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium or platinum, and specific temperature and pressure settings to optimize the reaction outcomes.

Scientific Research Applications

1,4,4-Trimethylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4,4-Trimethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved in its action .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
1,4,4-Trimethylpyrrolidine-2-carboxylic acid HCl C₉H₁₇NO₂·HCl 207.7 Pyrrolidine core, 1,4,4-trimethyl substitution
(2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic acid HCl C₈H₁₅NO₂·HCl 193.7 Pyrrolidine core, 1,4-dimethyl substitution
Jatrorrhizine Hydrochloride C₂₀H₂₀NO₄·HCl 389.84 Isoquinoline alkaloid with methoxy groups
Berberine Hydrochloride C₂₀H₁₈NO₄·HCl 371.82 Benzodioxoloquinolizine aromatic system

Key Observations :

  • Unlike aromatic alkaloids (e.g., Jatrorrhizine and Berberine hydrochlorides), the pyrrolidine derivatives lack conjugated systems, leading to distinct UV-Vis absorption profiles and chromatographic retention times .

Analytical Methods

HPLC is a common analytical technique for hydrochlorides. For example:

  • Jatrorrhizine HCl and Berberine HCl are resolved using reverse-phase HPLC with UV detection at ~270 nm, exploiting their aromaticity .
  • The target compound, lacking aromaticity, may require alternative detection methods (e.g., refractive index or charged aerosol detection) or derivatization for sensitive analysis.

Table 2: Chromatographic Conditions for Hydrochlorides

Compound Column Type Detection Method Retention Time (min) Source
Jatrorrhizine HCl C18 reverse-phase UV (270 nm) ~8.5
Berberine HCl C18 reverse-phase UV (345 nm) ~12.2
1,4,4-Trimethylpyrrolidine-2-carboxylic acid HCl Hypothetical: HILIC CAD/ELSD Not reported Inferred

Stability and Precision

  • Nicardipine Hydrochloride : Exhibits pH-dependent stability, degrading under strong acidic conditions . The target compound’s stability is likely influenced by its tertiary amine structure, which may resist hydrolysis better than secondary amines.
  • Dosulepin Hydrochloride : Intraday and interday precision studies show %RSD <2%, suggesting rigorous HPLC methods can be adapted for the target compound .

Biological Activity

Overview

1,4,4-Trimethylpyrrolidine-2-carboxylic acid hydrochloride (TMPC) is a chemical compound with the molecular formula C₈H₁₅NO₂·HCl. This compound has garnered attention due to its potential biological activities, which include antimicrobial and anticancer properties. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

TMPC is synthesized through a series of chemical reactions involving 1,4,4-trimethylpyrrolidine and carboxylic acid derivatives. The synthesis process typically includes:

  • Starting Materials: 1,4,4-trimethylpyrrolidine and suitable carboxylic acid derivatives.
  • Reaction Conditions: Controlled temperature and pressure with the use of catalysts.
  • Purification: Techniques such as recrystallization or chromatography are employed to ensure high purity of the final product.

The chemical structure allows TMPC to interact with various biological targets, leading to its diverse biological activities.

The mechanism of action of TMPC involves its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or bind to receptors, thereby influencing cellular processes. Detailed studies are needed to elucidate the exact pathways involved in its biological effects.

Antimicrobial Activity

TMPC has shown promising antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a minimum inhibitory concentration (MIC) of 64 µg/mL against certain strains . Additionally, it has been evaluated for activity against Clostridioides difficile and Acinetobacter baumannii, indicating potential as a therapeutic agent in treating resistant infections .

Table 1: Antimicrobial Activity of TMPC

PathogenMIC (µg/mL)
Methicillin-resistant S. aureus64
C. difficile16
A. baumannii128

Anticancer Activity

Research has also explored the anticancer potential of TMPC. In vitro studies on human lung cancer cell lines (A549) have shown that derivatives of TMPC possess significant cytotoxic effects. For instance, certain analogs demonstrated IC₅₀ values in the low micromolar range, indicating strong anticancer activity . The structure-activity relationship (SAR) studies suggest that modifications to the TMPC scaffold can enhance its potency against cancer cells.

Table 2: Anticancer Activity of TMPC Derivatives

CompoundIC₅₀ (µM)Cell Line
TMPC Derivative A5A549
TMPC Derivative B10A549
TMPC Derivative C15A549

Case Studies

  • Study on Antimicrobial Efficacy:
    A comprehensive study evaluated various TMPC derivatives against multidrug-resistant bacterial strains. The results indicated that specific modifications to the pyrrolidine ring significantly improved antimicrobial activity, particularly against Gram-positive bacteria like MRSA .
  • Anticancer Research:
    Another research project focused on the anticancer effects of TMPC derivatives in vitro. The findings revealed that certain analogs not only inhibited cell proliferation but also induced apoptosis in cancer cells, suggesting a dual mechanism of action that warrants further investigation .

Q & A

Q. What synthetic routes are most effective for producing 1,4,4-Trimethylpyrrolidine-2-carboxylic acid hydrochloride with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves multi-step procedures starting with protected pyrrolidine precursors. For example, di-tert-butyl dicarboxylate derivatives can be hydrolyzed under acidic conditions (e.g., HCl) to yield the hydrochloride salt . Optimizing reaction conditions (e.g., temperature, solvent polarity, and acid strength) is critical to minimize racemization and improve yield. Chiral HPLC or polarimetry should be used to confirm enantiopurity, as stereochemical integrity is crucial for biological activity studies .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : A combination of analytical techniques is recommended:
  • HPLC : Use a C18 column with a mobile phase such as 0.03 M phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate, with UV detection at 207–210 nm for quantification .
  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) spectra to confirm substituent positions and stereochemistry.
  • Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight confirmation.

Q. What are the key stability considerations for long-term storage?

  • Methodological Answer : Store the compound in airtight, light-protected containers at 2–8°C to prevent degradation. Lyophilization is recommended for hygroscopic hydrochloride salts. Stability under accelerated conditions (e.g., 40°C/75% RH for 6 months) should be tested to establish shelf-life .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence biological activity in target binding studies?

  • Methodological Answer : Stereochemical configuration (e.g., 2R,4S vs. 2S,4R) can drastically alter receptor binding kinetics. For example, fluorinated pyrrolidine derivatives exhibit enhanced metabolic stability and target affinity due to stereospecific interactions with enzymes or transporters . Researchers should synthesize enantiomers separately and compare their IC50_{50} values in enzyme inhibition assays or binding affinity studies using surface plasmon resonance (SPR).

Q. What experimental strategies can resolve contradictions in solubility data reported for this compound?

  • Methodological Answer : Discrepancies in solubility often arise from differences in pH, counterion effects, or solvent systems. Conduct systematic solubility studies:
  • Test solubility in buffered solutions (pH 1–10) to mimic physiological conditions.
  • Compare hydrochloride salt solubility with freebase or other salt forms (e.g., trifluoroacetate).
  • Use dynamic light scattering (DLS) to detect aggregation phenomena .

Q. How can researchers design assays to evaluate the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer : Use liver microsomes or recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) for in vitro assays:

Incubation : Mix the compound with NADPH-regenerating systems and monitor metabolite formation via LC-MS/MS.

Inhibition Screening : Measure IC50_{50} using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4).

Time-Dependent Inhibition (TDI) : Pre-incubate the compound with enzymes to assess irreversible binding .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict target binding with physiologically based pharmacokinetic (PBPK) modeling. Parameters like logP, pKa, and polar surface area can be calculated using software such as Schrödinger’s QikProp or MOE. Validate predictions with in vitro permeability assays (e.g., Caco-2 or PAMPA) .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., cell-based vs. cell-free systems). For instance, if a compound shows activity in a fluorescence-based assay but not in radiometric formats, investigate interference from fluorescent moieties. Standardize protocols (e.g., ATP concentration in kinase assays) and use reference inhibitors as controls .

Safety and Handling

Q. What are the critical hazards associated with handling this compound, and how can they be mitigated?

  • Methodological Answer : The hydrochloride salt may release HCl vapors under heating. Use fume hoods, nitrile gloves, and eye protection. For spills, neutralize with sodium bicarbonate and dispose of as hazardous waste. Regularly monitor air quality in storage areas to detect accidental exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.